molecular formula C8H6NNaO3S B12964631 Sodium 5-cyano-2-methylbenzenesulfonate

Sodium 5-cyano-2-methylbenzenesulfonate

Cat. No.: B12964631
M. Wt: 219.19 g/mol
InChI Key: DYLVFYRXXNNQAU-UHFFFAOYSA-M
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Description

Sodium 5-cyano-2-methylbenzenesulfonate is an organic compound with the molecular formula C8H6NNaO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a cyano group at the 5-position and a methyl group at the 2-position. This compound is known for its water solubility and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-cyano-2-methylbenzenesulfonate typically involves the sulfonation of 5-cyano-2-methylbenzene (toluene derivative) followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation of the aromatic compound followed by neutralization and crystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 5-cyano-2-methylbenzoic acid.

    Reduction: 5-amino-2-methylbenzenesulfonate.

    Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

Sodium 5-cyano-2-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 5-cyano-2-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Sodium benzenesulfonate: Lacks the cyano and methyl groups, making it less reactive in certain chemical reactions.

    Sodium 4-methylbenzenesulfonate: Similar structure but without the cyano group, leading to different reactivity and applications.

    Sodium 5-cyanobenzenesulfonate: Similar but lacks the methyl group, affecting its solubility and reactivity.

Uniqueness: Sodium 5-cyano-2-methylbenzenesulfonate is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and make it suitable for a wider range of chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C8H6NNaO3S

Molecular Weight

219.19 g/mol

IUPAC Name

sodium;5-cyano-2-methylbenzenesulfonate

InChI

InChI=1S/C8H7NO3S.Na/c1-6-2-3-7(5-9)4-8(6)13(10,11)12;/h2-4H,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

DYLVFYRXXNNQAU-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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